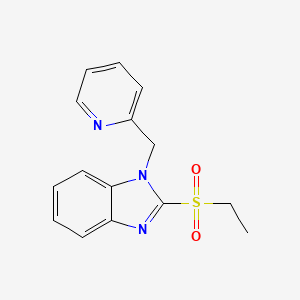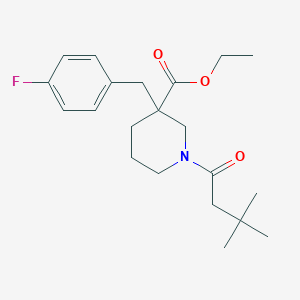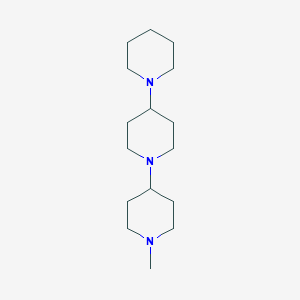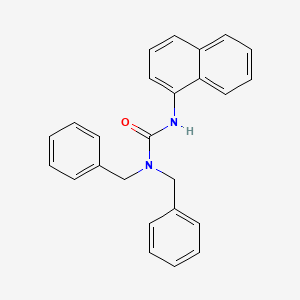![molecular formula C16H26N2O2 B6126549 {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound, also known as MPM, is a selective agonist of the cannabinoid receptor CB2, which is primarily found in immune cells.
Wissenschaftliche Forschungsanwendungen
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
Wirkmechanismus
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol acts as a selective agonist of the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in the suppression of the immune response and the reduction of inflammation. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been shown to induce apoptosis in cancer cells through the activation of the CB2 receptor.
Biochemical and Physiological Effects:
{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have anti-inflammatory and immunomodulatory effects, as well as the ability to induce apoptosis in cancer cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have analgesic effects and to reduce neuropathic pain. {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has also been shown to have a protective effect on the liver and to improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol in lab experiments is its selectivity for the CB2 receptor, which allows for the specific targeting of immune cells. Additionally, {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol. One potential direction is the investigation of its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another potential direction is the investigation of its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to explore the potential of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol as an analgesic and to investigate its effects on other physiological systems, such as the cardiovascular system. Finally, the development of more efficient synthesis methods for {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol could facilitate its use in future research.
Synthesemethoden
The synthesis of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol involves the reaction of 4-pyridinylmethanol with 4-methylpentanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and purified to obtain the final product. This method has been optimized to yield high purity and high yield of {4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol.
Eigenschaften
IUPAC Name |
[4-[2-(4-methylpentyl)morpholin-4-yl]pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)4-3-5-16-11-18(8-9-20-16)15-6-7-17-14(10-15)12-19/h6-7,10,13,16,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHPMDMISFPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C2=CC(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6126479.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6126486.png)

![1-[(benzylthio)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6126499.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6126514.png)

![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)

![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
![2-ethoxyethyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6126571.png)
![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)